molecular formula C10H13F3N2O2S B7550045 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid

4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid

Cat. No. B7550045
M. Wt: 282.28 g/mol
InChI Key: OIULFBDFEKXMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTTB or TFB-TAM, and it is a thiazolylmethyl-containing amino acid derivative. This compound has been synthesized using various methods and has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in animal models, and further research is needed to determine its efficacy in humans.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can affect its bioavailability.

Future Directions

There are several future directions for research involving 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid. One area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes.
Furthermore, research is needed to determine the optimal dosage and administration of this compound in humans. Studies are also needed to investigate its potential side effects and toxicity in humans.
Conclusion
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a promising compound for scientific research. It has shown potential in various areas such as cancer treatment, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid involves a series of chemical reactions. The most common method involves the reaction between 2-methyl-4-(methylthio)thiazole and 4,4,4-trifluoro-3-oxobutanoic acid, followed by the addition of methylamine. The resulting compound is then purified using various chromatography techniques.

Scientific Research Applications

4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
Inflammation is another area of research where this compound has shown potential. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Neurological disorders such as Alzheimer's disease and Parkinson's disease are also areas of research where this compound has shown potential. Studies have shown that it can protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

4,4,4-trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2S/c1-6-14-7(5-18-6)4-15(2)8(3-9(16)17)10(11,12)13/h5,8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIULFBDFEKXMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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